N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked via a thioether bridge to a 1-(4-fluorophenyl)-substituted imidazole ring. The presence of electron-withdrawing fluorine and electron-donating methyl groups may influence its electronic profile, solubility, and binding interactions compared to analogs.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAECSLJDHAZWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Core : The imidazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.
- Thioacetylation : The thio group is introduced via a thioacetic acid derivative, which reacts with the imidazole core.
- Acetylation : Finally, acetylation occurs to form the complete structure.
The molecular formula for this compound is , and it has a molecular weight of approximately 407.47 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the class of thiazole and imidazole derivatives. For instance, compounds with similar structural motifs have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | High |
| 3j | Vancomycin-resistant E. faecium | Moderate |
| 7 | Drug-resistant Candida strains | Broad-spectrum |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiazole and imidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating a strong potential for further development .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in tumor cells.
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their biological activities:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against resistant strains, suggesting that similar modifications in this compound could yield potent derivatives .
- Antitumor Activity Assessment : Research indicated that compounds with imidazole cores showed enhanced cytotoxicity against various cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related acetamide derivatives, emphasizing molecular features, biological activities, and key research findings:
Key Observations:
Substituent Effects on Bioactivity: Fluorine and Methyl Groups: The 4-fluorophenyl and methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to polar analogs like the hydroxymethyl-containing derivative in . This could favor penetration into hydrophobic binding pockets in enzymes or receptors. However, this may reduce metabolic stability due to increased planarity.
Enzyme Inhibition vs. Cytotoxicity: Compounds with benzimidazole cores () show specific enzyme inhibition (e.g., elastase), whereas dihydropyrimidinone derivatives () exhibit broader cytotoxicity. The target compound’s imidazole-thioether scaffold may balance selectivity and potency, depending on substitution patterns.
Agricultural vs. Structural differences (e.g., methoxymethyl vs. fluorophenyl) dictate application divergence.
Research Findings and Data
Cytotoxicity and Selectivity ():
- The dihydropyrimidinone derivative () demonstrated moderate cytotoxicity (IC₅₀: 12.5 μM) against A549 cells, attributed to its hydrogen-bonding capacity via the carbonyl group.
- In contrast, benzothiazol-containing analogs () showed selectivity for cancer cells over fibroblasts, suggesting that the 2,5-dimethylphenyl group in the target compound may similarly enhance tumor specificity.
Crystallographic Insights ():
- Substituents like dichlorophenyl in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide induce significant molecular twisting (79.7° between aromatic rings), which could hinder target binding compared to the target compound’s likely more planar imidazole system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
